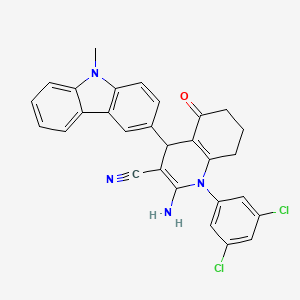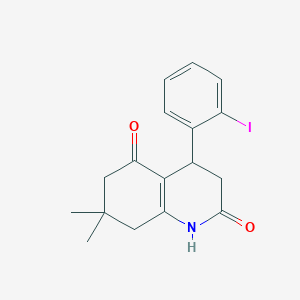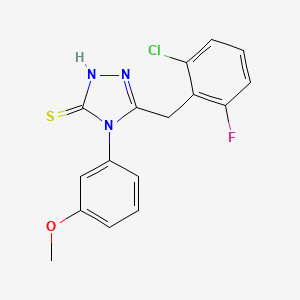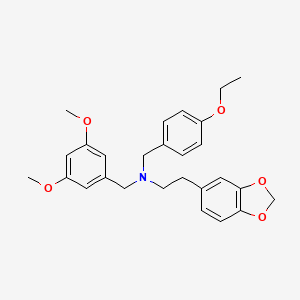![molecular formula C20H22N2O3 B4689287 2-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4689287.png)
2-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid
説明
2-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid, also known as PAC-1, is a small molecule that has been studied for its potential use in cancer treatment. It was first identified as a potent inducer of apoptosis (programmed cell death) in cancer cells in 2008. Since then, researchers have been exploring the synthesis, mechanism of action, and potential applications of this compound.
作用機序
The exact mechanism of action of 2-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid is not fully understood, but it is believed to work by targeting a protein called procaspase-3. Procaspase-3 is an inactive precursor to caspase-3, an enzyme that plays a key role in apoptosis. This compound has been shown to activate procaspase-3, leading to the activation of caspase-3 and ultimately inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its apoptotic effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce tumor size, and enhance the immune response to cancer. Additionally, it has been shown to have anti-inflammatory effects and to protect against oxidative stress.
実験室実験の利点と制限
One of the main advantages of 2-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid for lab experiments is its ability to induce apoptosis in a variety of cancer cell lines. This makes it a useful tool for studying the mechanisms of apoptosis and for developing new cancer treatments. However, there are also limitations to its use. This compound is not effective against all types of cancer, and its mechanism of action is not fully understood. Additionally, it can be difficult to obtain and purify in large quantities.
将来の方向性
There are several potential future directions for research on 2-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid. One area of interest is the development of new synthetic methods for producing the compound more efficiently. Additionally, researchers are exploring the use of this compound in combination with other cancer treatments to enhance their efficacy. Finally, there is interest in identifying biomarkers that can predict which cancer patients are most likely to respond to treatment with this compound.
科学的研究の応用
2-({[4-(4-pyridinylmethyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid has been extensively studied for its potential use in cancer treatment. It has been shown to induce apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
2-[[4-(pyridin-4-ylmethyl)phenyl]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-19(17-3-1-2-4-18(17)20(24)25)22-16-7-5-14(6-8-16)13-15-9-11-21-12-10-15/h5-12,17-18H,1-4,13H2,(H,22,23)(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVAJYUWPFBDPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-methyl-N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]-3-thiophenecarboxamide](/img/structure/B4689208.png)
![1-(2-chloro-6-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]methanesulfonamide](/img/structure/B4689215.png)
![N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(4-isopropylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4689223.png)

![N-[4-(difluoromethoxy)-3-methoxyphenyl]-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4689242.png)


![N-[4-(benzyloxy)phenyl]-2-[4-(1-piperidinylsulfonyl)phenoxy]acetamide](/img/structure/B4689257.png)
![N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide](/img/structure/B4689261.png)

![N-{4-[(2-ethylbutanoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B4689278.png)
![3-{[(4-acetylphenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B4689290.png)
![N-(4-chlorobenzyl)-2-{[(2-methylbenzyl)thio]acetyl}hydrazinecarbothioamide](/img/structure/B4689295.png)
![1-({1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)azepane](/img/structure/B4689303.png)